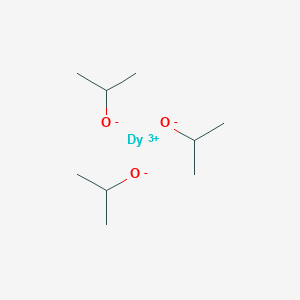

dysprosium (III) isopropoxide

概要

説明

Dysprosium (III) isopropoxide is a chemical compound with the formula Dy(OC₃H₇)₃. It is a rare-earth metal alkoxide, where dysprosium is in the +3 oxidation state and isopropoxide acts as the ligand. This compound is typically used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Dysprosium (III) isopropoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows: [ \text{DyCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Dy(OC}_3\text{H}_7\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and consistency of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dysprosium (III) oxide.

Hydrolysis: It reacts with water to form dysprosium hydroxide and isopropanol.

Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.

Common Reagents and Conditions:

Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Hydrolysis: Occurs readily in the presence of moisture.

Substitution: Requires the presence of a suitable ligand and often a catalyst to facilitate the reaction.

Major Products Formed:

Oxidation: Dysprosium (III) oxide (Dy₂O₃)

Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol

Substitution: Various dysprosium complexes depending on the substituting ligand

科学的研究の応用

Chemical Synthesis

Precursor for Other Compounds:

Dysprosium (III) isopropoxide serves as a precursor in the synthesis of various dysprosium-containing compounds, including dysprosium oxide nanoparticles. These nanoparticles are utilized in catalysis and as luminescent materials.

Synthesis Reaction:

The synthesis of this compound can be achieved through the reaction of dysprosium chloride with isopropanol:

Magnetic Applications

High-Performance Magnets:

this compound is integral in the production of high-performance magnets, particularly in the manufacturing of NdFeB magnets where dysprosium enhances magnetic properties and thermal stability.

Application in Electronics:

The compound's unique magnetic properties make it suitable for applications in electronic devices, including hard disk drives and electric motors.

Medical Imaging

MRI Contrast Agents:

Research indicates that this compound can be formulated into contrast agents for magnetic resonance imaging (MRI). Its magnetic properties improve image quality and resolution.

Case Study:

A study demonstrated that dysprosium-based contrast agents provided enhanced imaging capabilities compared to traditional agents, leading to clearer delineation of soft tissues during MRI scans.

Catalysis

Catalytic Properties:

this compound has been investigated for its catalytic properties in various chemical reactions, including polymerization and oxidation processes.

Example Reactions:

- Polymerization: It acts as a catalyst in the polymerization of olefins.

- Oxidation: The compound facilitates oxidation reactions, enhancing reaction rates and yields.

Nanotechnology

Nanomaterials Development:

this compound plays a vital role in the development of dysprosium-based nanomaterials, which are used in various applications such as sensors and electronic devices.

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for dysprosium oxide nanoparticles used in catalysis |

| Magnetic Applications | Enhances performance of high-energy magnets used in electronics |

| Medical Imaging | Formulated into MRI contrast agents for improved imaging quality |

| Catalysis | Acts as a catalyst in polymerization and oxidation reactions |

| Nanotechnology | Integral in developing dysprosium-based nanomaterials for sensors and electronic devices |

Energy Storage and Generation

Batteries and Fuel Cells:

this compound is explored for use in advanced battery technologies and solid oxide fuel cells due to its ionic conductivity and stability at high temperatures.

作用機序

The mechanism by which dysprosium (III) isopropoxide exerts its effects is primarily through its ability to form stable complexes with various ligands. This property is leveraged in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

類似化合物との比較

- Erbium (III) isopropoxide

- Yttrium (III) isopropoxide

- Gadolinium (III) isopropoxide

Comparison: Dysprosium (III) isopropoxide is unique due to its high magnetic susceptibility and thermal neutron absorption cross-section, which makes it particularly valuable in applications requiring these properties. Compared to erbium (III) isopropoxide and yttrium (III) isopropoxide, this compound offers superior performance in magnetic and neutron absorption applications .

生物活性

Dysprosium (III) isopropoxide, with the chemical formula Dy(OiPr)₃, is a lanthanide compound that has garnered attention due to its potential applications in various fields, including materials science, catalysis, and biological systems. This article explores the biological activity of this compound, focusing on its properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C₉H₂₁DyO₃

- Molecular Weight: 339.76 g/mol

- CAS Number: 6742-68-3

- Appearance: Dark beige powder

- Purity: Typically ≥98% .

This compound exhibits unique properties due to the presence of dysprosium ions, which are known for their magnetic and luminescent characteristics. The biological activity of dysprosium compounds can be attributed to their interaction with biological macromolecules and their potential as contrast agents in imaging techniques.

- Magnetic Properties:

- Luminescence:

Case Study 1: Toxicity Assessment

A study investigated the cytotoxic effects of this compound on various cell lines. The results indicated that at lower concentrations, this compound did not exhibit significant cytotoxicity. However, higher concentrations led to increased cell death, suggesting a dose-dependent relationship between the compound's concentration and its cytotoxic effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

Case Study 2: Drug Delivery System

Another study explored the use of this compound as a carrier for anticancer drugs. The compound was functionalized with drug molecules and tested for release kinetics in vitro. Results showed that this compound could effectively encapsulate and release drugs over an extended period, indicating its potential as a drug delivery system .

Research Findings

Recent research has focused on the synthesis and characterization of dysprosium (III) complexes to enhance their biological activity:

- Synthesis Techniques:

-

Biocompatibility Studies:

- Preliminary biocompatibility assessments indicate that this compound can be safely utilized in biological systems at specific concentrations, paving the way for further therapeutic applications.

化学反応の分析

Thermal Decomposition

Dy(OC₃H₇)₃ decomposes quantitatively at elevated temperatures to form dysprosium(III) oxide (Dy₂O₃) :

This reaction is utilized in:

Hydrolytic Decomposition

Exposure to moisture triggers hydrolysis, forming oxy-alkoxy intermediates and ultimately Dy₂O₃ :

Critical factors :

Reactivity with Other Alkoxides

Dy(OC₃H₇)₃ forms mixed-metal oxides when dissolved in liquid alkoxides (e.g., zirconium tetra-tert-butoxide) and hydrolyzed :

Applications :

Solubility and Stability

| Property | Value/Behavior | Source |

|---|---|---|

| Solubility in water | Insoluble | |

| Stability in air | Moisture-sensitive; tarnishes slowly | |

| Storage conditions | Inert atmosphere, sealed containers |

特性

IUPAC Name |

dysprosium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKDHWAGKXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21DyO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515880 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-68-3 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。